molecular formula C7H7NO2S B14114243 3-(4-methyl-1,3-thiazol-5-yl)prop-2-enoic acid

3-(4-methyl-1,3-thiazol-5-yl)prop-2-enoic acid

Cat. No.: B14114243
M. Wt: 169.20 g/mol
InChI Key: FMNDJJGIDWGPPY-UHFFFAOYSA-N
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Description

3-(4-Methyl-1,3-thiazol-5-yl)prop-2-enoic acid is a heterocyclic compound that features a thiazole ring. This compound is of interest due to its versatile applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methyl-1,3-thiazol-5-yl)prop-2-enoic acid typically involves the reaction of 4-methylthiazole with acrylonitrile under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, like ethanol. The mixture is then refluxed for several hours to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methyl-1,3-thiazol-5-yl)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.

    Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

3-(4-Methyl-1,3-thiazol-5-yl)prop-2-enoic acid has a wide range of applications in scientific research:

Mechanism of Action

The exact mechanism of action of 3-(4-methyl-1,3-thiazol-5-yl)prop-2-enoic acid is not well-documented. it is believed to interact with specific molecular targets and pathways, leading to its observed biological effects. Further research is needed to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methyl-1,3-thiazol-5-yl)prop-2-enoic acid is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-(4-methyl-1,3-thiazol-5-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2S/c1-5-6(11-4-8-5)2-3-7(9)10/h2-4H,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMNDJJGIDWGPPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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